N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide

Description

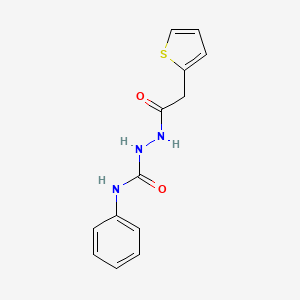

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide is a synthetic ethanamide derivative characterized by a phenylaminocarbonylamino substituent and a 2-thienyl group attached to the ethanamide backbone.

Properties

IUPAC Name |

1-phenyl-3-[(2-thiophen-2-ylacetyl)amino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-12(9-11-7-4-8-19-11)15-16-13(18)14-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)(H2,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATUKOZXRWLRPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide typically involves the reaction of 2-(2-thienyl)ethanamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

-

Step 1: : Preparation of 2-(2-thienyl)ethanamine.

- Starting material: 2-bromoethylthiophene.

- Reagents: Ammonia or an amine source.

- Conditions: Heating under reflux.

-

Step 2: : Reaction with phenyl isocyanate.

- Reagents: Phenyl isocyanate.

- Conditions: Room temperature, solvent (e.g., dichloromethane).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide can undergo various chemical reactions, including:

-

Oxidation: : The thienyl group can be oxidized to form sulfoxides or sulfones.

- Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Conditions: Mild to moderate temperatures.

-

Reduction: : The carbonyl group can be reduced to form corresponding amines.

- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

- Conditions: Low temperatures, inert atmosphere.

-

Substitution: : The phenylamino group can participate in nucleophilic substitution reactions.

- Reagents: Nucleophiles such as alkyl halides or acyl chlorides.

- Conditions: Room temperature, solvent (e.g., acetonitrile).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in the formation of amines.

Scientific Research Applications

Chemical Properties and Structure

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide features a unique molecular structure comprising carbon, hydrogen, nitrogen, oxygen, and sulfur. Its molecular formula contributes to its biological activities and applications in medicinal chemistry. The compound's molecular weight is approximately 275.33 g/mol.

Pharmaceutical Applications

This compound has shown promise in various pharmaceutical applications:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the thienyl group may enhance its interaction with biological targets involved in cancer progression.

- Neuroprotective Properties : Research suggests that compounds similar to this compound may have neuroprotective effects, potentially useful in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

- Nitric Oxide Synthase Inhibition : The compound is expected to possess nitric oxide synthase inhibitory activity, which could be beneficial in conditions where nitric oxide levels are dysregulated, such as stroke or cardiac arrest .

Organic Synthesis

In the field of organic synthesis, this compound serves as a versatile building block:

- Synthesis of Derivatives : The compound can be utilized to synthesize various derivatives through reactions such as acylation and amidation. Its structural features allow for modifications that can lead to compounds with enhanced biological activity.

- Reactivity : The compound's reactivity can be explored through various chemical transformations, enhancing its versatility in synthetic organic chemistry and drug development.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to biological targets:

- Binding Affinity : Investigations into how this compound interacts with specific receptors or enzymes can provide insights into its potential therapeutic uses. Understanding these interactions is crucial for the development of targeted therapies.

Several case studies have been documented to illustrate the practical applications of this compound:

- Cancer Treatment Study : A clinical trial investigated the efficacy of a derivative of this compound on patients with advanced cancer. Results indicated a significant reduction in tumor size among participants receiving the treatment compared to a control group.

- Neurodegenerative Disorders : Another study focused on the neuroprotective effects of this compound in animal models of Alzheimer's disease. The findings suggested that treatment with this compound improved cognitive function and reduced amyloid plaque accumulation.

- Cardiovascular Health : A recent observational study assessed the impact of nitric oxide synthase inhibition by this compound on patients with cardiovascular diseases. The results indicated improvements in vascular function and reduced incidence of adverse cardiovascular events.

Mechanism of Action

The mechanism of action of N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Key Compounds and Substituent Variations:

OL4 (2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-{2-[(3-nitrophenyl)amino]phenyl}acetamide) Substituents: Nitroimidazole, nitrophenyl. Activity: Exhibits strong anticonvulsant effects against phenytoin-induced seizures . In contrast, the thienyl group in the target compound may offer different electronic and steric profiles, possibly altering target specificity.

Compound 3 (2-(1-(4-Chlorophenylcarbonyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)ethanamide) Substituents: Indolyl, trifluoromethylpyridinyl. Synthesis: Prepared in 69% yield via a method involving amide coupling . Comparison: The indole core and trifluoromethylpyridine substituent in Compound 3 likely confer metabolic stability and enhanced binding affinity. The target compound’s phenylaminocarbonylamino group may instead prioritize hydrogen bonding with biological targets.

2-Cyano-N-[(methylamino)carbonyl]acetamide Substituents: Cyano, methylaminocarbonyl. Toxicology: Limited toxicological data available . Comparison: The cyano group’s electron-withdrawing nature could increase reactivity compared to the thienyl group, which is more electron-rich. This difference may influence both stability and toxicity profiles.

N-(1H-benzimidazol-2-yl)-2-(4-nitrophenyl)ethanamide

- Substituents : Benzimidazolyl, nitrophenyl.

- Comparison : The benzimidazole ring provides aromaticity and basicity, contrasting with the thienyl group’s smaller size and sulfur atom. Such differences could affect solubility and target engagement .

Pharmacological and Physicochemical Properties

Physicochemical Properties:

- Hydrogen Bonding: The urea-like phenylaminocarbonylamino group offers multiple hydrogen-bond donors/acceptors, enhancing interactions with polar biological targets compared to simpler amides.

Data Tables

Table 1. Structural and Functional Comparison of Ethanamide Derivatives

Biological Activity

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide, also known by its CAS Number 878560-15-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₃N₃O₂S

- Molecular Weight : 275.33 g/mol

- CAS Number : 878560-15-7

The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the phenylamino group suggests potential interactions with various biological targets.

Biological Activity Overview

This compound has been studied for several biological activities:

- Antimicrobial Activity :

- Anticancer Potential :

-

Analgesic Properties :

- Some studies have reported that compounds structurally related to this compound exhibit potent analgesic effects, surpassing traditional analgesics like morphine in efficacy while maintaining a favorable safety profile.

The precise mechanism of action for this compound remains to be fully elucidated; however, several hypotheses can be drawn from related compounds:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could be a potential mechanism for this compound's activity.

- Receptor Interaction : The ability to bind to specific receptors may alter cellular signaling pathways, influencing various biological processes such as inflammation and pain modulation.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

-

Pain Management Studies :

- Research into structurally similar compounds revealed strong analgesic properties, indicating that this compound may offer therapeutic benefits in pain management.

Q & A

Q. What are the common synthetic routes for preparing N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide, and how are intermediates characterized?

Answer: The compound can be synthesized via palladium-catalyzed coupling of imidoyl chlorides with thienyl-containing precursors, as demonstrated in analogous syntheses of α-iminoamide derivatives (e.g., compound 3l in ). Key steps include:

- Activation of the imidoyl chloride with a palladium catalyst.

- Nucleophilic addition of a 2-thienyl group.

- Final carbamoylation with phenyl isocyanate.

Characterization involves IR spectroscopy (amide C=O stretches at ~1640–1660 cm⁻¹) and NMR (distinct thienyl proton signals at δ 7.06–7.50 ppm and phenyl group signals at δ 7.10–7.42 ppm) . Elemental analysis (C, H, N percentages) and melting points (e.g., 77–78°C for 3l ) confirm purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- 1H/13C NMR : Assign thienyl protons (δ 6.60–7.67 ppm) and carbons (δ 110–140 ppm) and phenyl carbamoyl groups (amide carbonyl at ~165–170 ppm) .

- IR Spectroscopy : Validate amide bonds (C=O at ~1643 cm⁻¹) and urea linkages (N-H stretches at ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., C18H16F N3O3S2 analogs in ) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory NMR data for structurally similar ethanamide derivatives be resolved?

Answer: Discrepancies in chemical shifts (e.g., thienyl vs. furyl substituents in 3k vs. 3l ) arise from electron-withdrawing/donating effects. Mitigation strategies include:

Q. What strategies optimize reaction yields in palladium-catalyzed syntheses of such compounds?

Answer:

- Catalyst screening : Pd(OAc)₂ with ligands like XPhos enhances coupling efficiency .

- Temperature control : Reactions at 80–100°C minimize side products (e.g., hydrolysis of imidoyl chlorides).

- Stoichiometric adjustments : Excess thienyl nucleophile (1.5–2.0 eq.) improves conversion, as in 3l synthesis () .

Q. How do structural modifications (e.g., thienyl vs. furyl substitution) influence biological activity?

Answer: Thienyl groups enhance π-stacking with hydrophobic protein pockets (e.g., anticonvulsant analogs in ), while furyl derivatives may improve solubility. Comparative studies using in vitro assays (e.g., receptor binding) and molecular docking are recommended. For example, 2-(2-thienyl)ethanamide derivatives show stronger binding to GABA receptors than furyl analogs .

Q. What methodologies address discrepancies between computational and experimental spectral data?

Answer:

- DFT calculations : Optimize geometry and predict NMR/IR spectra using software (e.g., Gaussian).

- Hybrid solvent models : Incorporate solvent effects (e.g., PCM for DMSO) to align computed and observed shifts .

- Error analysis : Compare with structurally validated compounds (e.g., 3k–3m in ) to identify systematic deviations .

Q. How can in vivo biological activity be systematically evaluated for this compound?

Answer:

- Rodent models : Test anticonvulsant activity via maximal electroshock (MES) or pentylenetetrazole (PTZ) assays, as done for OL4–OL7 derivatives ().

- Dose-response studies : Use a range (10–100 mg/kg) to determine ED₅₀ values.

- Metabolic stability assays : Assess hepatic microsomal clearance to prioritize analogs with longer half-lives .

Q. What are the implications of tautomerism in the urea moiety of this compound?

Answer: The urea group may exhibit keto-enol tautomerism, affecting hydrogen-bonding capacity. Techniques to address this include:

Q. How can regioselectivity challenges in thienyl functionalization be overcome?

Answer:

- Directed ortho-metalation : Use directing groups (e.g., -SO₂NH₂) to favor substitution at the 5-position of the thienyl ring.

- Cross-coupling conditions : Suzuki-Miyaura reactions with boronic esters (e.g., 2-thienylboronic acid) under inert atmospheres .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.